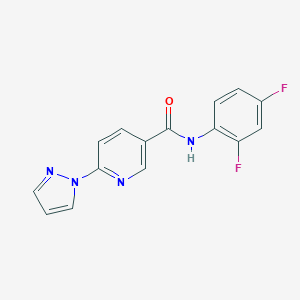

N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and OLED Applications

N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide has been synthesized through a one-pot method, combining Suzuki-Miyaura coupling reaction and cyano hydrolysis reaction. This compound serves as a ligand material in blue phosphorescent OLED (Organic Light Emitting Diode) dopants, indicating its potential application in the development of OLED technologies (Zhou Yuyan, 2014).

Agricultural and Fungicidal Properties

A study involving the synthesis and biological activities of novel N-substitutedphenyl-2-pyrazolylnicotinamides, which are structurally related to N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide, showed significant insecticidal and fungicidal activities. These compounds exhibited notable efficacy against certain pests and fungal strains, suggesting their potential use in agriculture (Jun‐Yan Shang et al., 2019).

Antifungal Activity in Crop Protection

Compounds derived from N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide demonstrated significant antifungal activity, particularly against fruit and crop disease fungi. This suggests their potential application in crop protection and as agents in the management of agricultural fungal diseases (Hao Liu et al., 2020).

Pharmaceutical Applications

Related compounds of N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide have been explored for various pharmaceutical applications. For instance, derivatives have shown potential as NAMPT activators, which could have implications in treating a range of diseases linked to metabolism and aging (Mayuko Akiu et al., 2021).

Corrosion Inhibition

Nicotinamide derivatives, closely related to N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide, have been studied for their corrosion inhibition effects on mild steel in acidic environments. This indicates a potential application in industries where corrosion prevention is critical (M. P. Chakravarthy et al., 2014).

Future Directions

properties

IUPAC Name |

N-(2,4-difluorophenyl)-6-pyrazol-1-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N4O/c16-11-3-4-13(12(17)8-11)20-15(22)10-2-5-14(18-9-10)21-7-1-6-19-21/h1-9H,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJNOXWRCQPQKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327137 |

Source

|

| Record name | N-(2,4-difluorophenyl)-6-pyrazol-1-ylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819205 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide | |

CAS RN |

400078-68-4 |

Source

|

| Record name | N-(2,4-difluorophenyl)-6-pyrazol-1-ylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B504036.png)

![2-[4-Chloro-2-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B504039.png)

![2-({3-Ethoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B504040.png)

![N'-[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B504042.png)

![N-(5-chloro-2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B504044.png)

![2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol](/img/structure/B504045.png)

![1-[2-(benzyloxy)-3-ethoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B504046.png)

![2-[2,4-Dichloro-6-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B504047.png)

![N-[(9-ethylcarbazol-3-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B504048.png)

![1-[5-(2-fluorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B504049.png)

![2-[(5-Chloro-2-methoxybenzyl)amino]-1-phenylethanol](/img/structure/B504053.png)

![2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B504058.png)